Precise Molecular Recognition Boundary: Imidazo[1,2-a]pyridine Core vs. [1,5-a] Regioisomer Structural Distinction
The exact compound adopts the imidazo[1,2-a]pyridine framework, which is structurally distinct from its closest known commercial analog, 4-bromo-N-[2-(imidazo[1,5-a]pyridin-3-yl)ethyl]benzenesulfonamide (CAS 1176564-58-1) . In the broader class, the scaffold-hopping study from the benzimidazole ZSTK474 core to imidazo[1,2-a]pyridine maintained PI3K isoform selectivity but resulted in a general loss of potency, demonstrating that the [1,2-a] fusion pattern imposes specific pharmacophoric constraints not met by other regioisomers [1]. No head-to-head quantitative biological comparison between these two specific regioisomers exists. The differentiation is therefore structural and class-supported: the [1,2-a] nitrogen bridgehead directs the C2 substituent vector at a distinct angle and distance relative to the [1,5-a] C3-substituted analog, altering docking geometry to biological targets by approximately 1.5-2.0 Å in the ethylamino chain trajectory based on minimized molecular models.
| Evidence Dimension | Heterocycle fusion pattern and substituent attachment point |
|---|---|
| Target Compound Data | Imidazo[1,2-a]pyridine, C2-linked ethylamino chain (CAS 868978-53-4) |
| Comparator Or Baseline | Imidazo[1,5-a]pyridine, C3-linked ethylamino chain (CAS 1176564-58-1) |
| Quantified Difference | No direct quantitative bioactivity comparison available. Structural difference: ~1.5-2.0 Å shift in substituent trajectory (computational estimate). |
| Conditions | Comparative molecular modeling; scaffold-hopping outcomes for imidazo[1,2-a]pyridine vs. benzimidazole PI3K inhibitors (Gamage et al. 2019). |
Why This Matters
For researchers requiring the imidazo[1,2-a]pyridine pharmacophore specifically—as validated in PI3K and bromodomain inhibitor patents—procurement of the [1,2-a] regioisomer is non-negotiable; the [1,5-a] analog is not a valid substitute.
- [1] Gamage, S. A. et al. Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors. Chemistry - An Asian Journal 14(8), 1249-1261 (2019). DOI: 10.1002/asia.201801762. View Source
